3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 3-aminopropanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-one.
Reduction: Formation of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-amine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethanol
- 3-{[(5-Methylthiophen-2-yl)methyl]amino}butan-1-ol
- 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol
Uniqueness
3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of a thiophene ring and an amino alcohol side chain.
Properties
IUPAC Name |
3-[(5-methylthiophen-2-yl)methylamino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-8-3-4-9(12-8)7-10-5-2-6-11/h3-4,10-11H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBFALTKHOXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580970 |
Source
|
Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90765-35-8 |
Source
|
Record name | 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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